2-(3-Aminocyclobutyl)acetonitrile
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Overview
Description
2-[(1s,3s)-3-aminocyclobutyl]acetonitrile is a chemical compound with the molecular formula C6H10N2 It is characterized by the presence of an aminocyclobutyl group attached to an acetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1s,3s)-3-aminocyclobutyl]acetonitrile typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a cyclobutylamine derivative with an appropriate nitrile source. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of 2-[(1s,3s)-3-aminocyclobutyl]acetonitrile may involve large-scale batch or continuous processes. These methods are designed to optimize the efficiency and cost-effectiveness of the synthesis. The use of advanced reactors and purification techniques ensures that the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
2-[(1s,3s)-3-aminocyclobutyl]acetonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The aminocyclobutyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce primary amines .
Scientific Research Applications
2-[(1s,3s)-3-aminocyclobutyl]acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(1s,3s)-3-aminocyclobutyl]acetonitrile involves its interaction with specific molecular targets. The aminocyclobutyl group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-[(1s,3s)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile
- 2-[(1s,3s)-3-aminocyclobutyl]acetonitrile hydrochloride
Uniqueness
2-[(1s,3s)-3-aminocyclobutyl]acetonitrile is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .
Properties
Molecular Formula |
C6H10N2 |
---|---|
Molecular Weight |
110.16 g/mol |
IUPAC Name |
2-(3-aminocyclobutyl)acetonitrile |
InChI |
InChI=1S/C6H10N2/c7-2-1-5-3-6(8)4-5/h5-6H,1,3-4,8H2 |
InChI Key |
YBTQATWVNNDUDN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1N)CC#N |
Origin of Product |
United States |
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